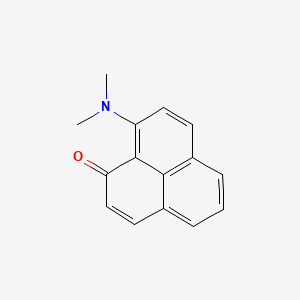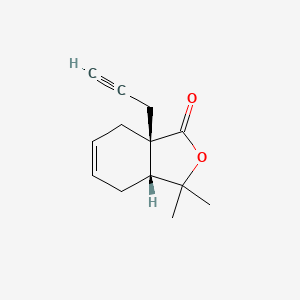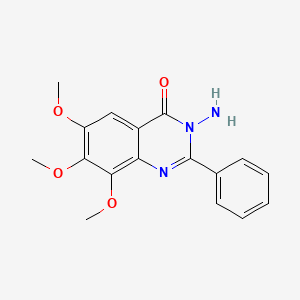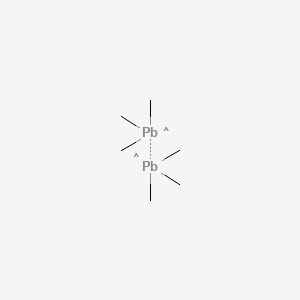
Diplumbane, hexamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diplumbane, hexamethyl- is an organolead compound with the chemical formula C₆H₁₈Pb₂. It is a member of the diplumbane family, which consists of compounds containing lead atoms bonded to carbon atoms.
Méthodes De Préparation
Diplumbane, hexamethyl- can be synthesized through various synthetic routes. One common method involves the reaction of lead(II) chloride with trimethylsilylmethyl lithium in an inert atmosphere. The reaction proceeds under mild conditions and results in the formation of diplumbane, hexamethyl- as a crystalline solid . Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Diplumbane, hexamethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to lead(0) compounds under specific conditions.
Substitution: Diplumbane, hexamethyl- can undergo substitution reactions where the lead atoms are replaced by other elements or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Diplumbane, hexamethyl- has several scientific research applications:
Biology: Research is ongoing to explore its potential biological activity and interactions with biomolecules.
Medicine: While not yet widely used in medicine, its unique properties make it a candidate for further investigation in drug development.
Mécanisme D'action
The mechanism by which diplumbane, hexamethyl- exerts its effects, particularly in catalytic reactions, involves the formation of a lead hydride intermediate. This intermediate undergoes insertion into carbon-oxygen bonds, followed by σ-bond metathesis, leading to the formation of the desired products. The molecular targets and pathways involved in these reactions are primarily related to the interaction of the lead atoms with the substrates .
Comparaison Avec Des Composés Similaires
Diplumbane, hexamethyl- can be compared with other similar compounds, such as:
Tetralead, tetramethyl-: Another organolead compound with different reactivity and applications.
Trimethyllead chloride: A lead compound with distinct chemical properties and uses.
Tetramethylsilane: A silicon-based compound with similar structural features but different chemical behavior.
The uniqueness of diplumbane, hexamethyl- lies in its ability to catalyze specific reactions under mild conditions without the need for additives or solvents, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
6713-83-3 |
|---|---|
Formule moléculaire |
C6H18Pb2 |
Poids moléculaire |
5.0e+02 g/mol |
InChI |
InChI=1S/6CH3.2Pb/h6*1H3;; |
Clé InChI |
FNIZRDLGOZJWTO-UHFFFAOYSA-N |
SMILES canonique |
C[Pb](C)C.C[Pb](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[1-(methylphenyl)ethyl]phenol](/img/structure/B13809145.png)
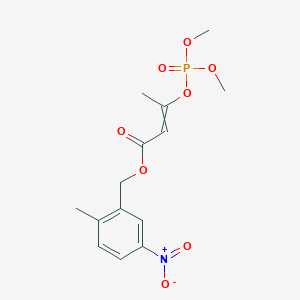
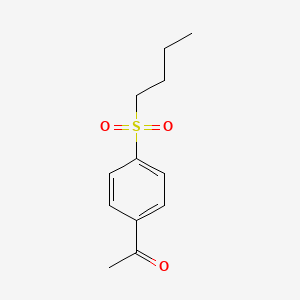
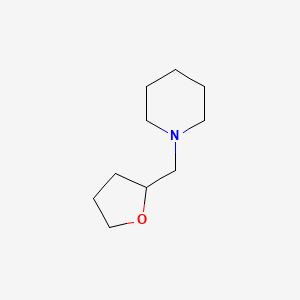
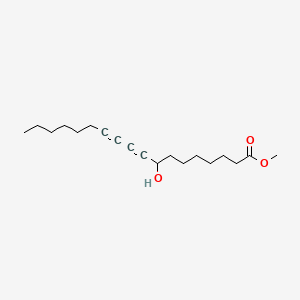
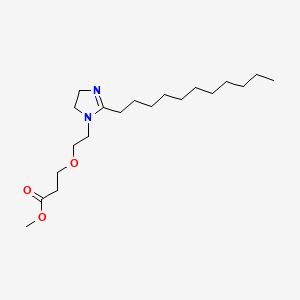
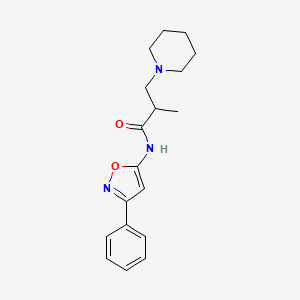
![1-[4-[3-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B13809187.png)

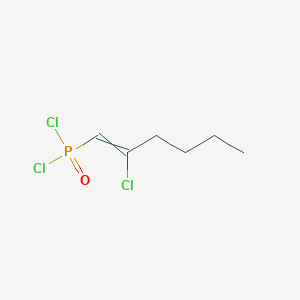
![1H-Imidazole-1-carboxamide, N-[3-[[[(4,5-dihydro-2-phenyl-1H-imidazol-1-yl)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-4,5-dihydro-2-phenyl-](/img/structure/B13809203.png)
